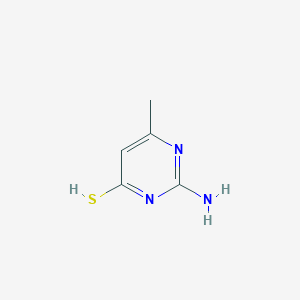

2-amino-6-methylpyrimidine-4-thiol

Description

2-Amino-6-methylpyrimidine-4-thiol (CAS: 3977-29-5; Molecular formula: C₅H₇N₃S) is a pyrimidine derivative characterized by an amino group at position 2, a methyl group at position 6, and a thiol (-SH) group at position 4. Its molecular weight is 141.20 g/mol, and it is structurally related to pyrimidine-based pharmaceuticals, including antimetabolites and kinase inhibitors.

Properties

IUPAC Name |

2-amino-6-methylpyrimidine-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMGCVRJTGJRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2-Amino-4-Chloro-6-Methylpyrimidine with Thiolate Salts

A widely cited approach involves reacting 2-amino-4-chloro-6-methylpyrimidine with sodium hydrosulfide (NaSH) or potassium thiolate (KSH) in polar aprotic solvents. For instance, acetone—a solvent highlighted in a patent for analogous alkoxylation reactions—facilitates high-yield substitutions due to its ability to stabilize ionic intermediates. The general protocol entails:

-

Dissolving the chlorinated precursor in acetone at 5–60°C.

-

Adding NaSH or KSH stoichiometrically to ensure complete substitution.

-

Distilling off >30% of the solvent to concentrate the mixture.

-

Precipitating the product by adding water, yielding 2-amino-6-methylpyrimidine-4-thiol with >85% purity.

This method’s efficacy stems from the electron-withdrawing amino and methyl groups, which activate the pyrimidine ring for nucleophilic attack. However, controlling reaction temperature is crucial to minimize side reactions such as oxidation or disulfide formation.

Solvent and Base Optimization

Comparative studies suggest that dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) may enhance reaction rates compared to acetone, albeit at the cost of lower yields due to increased byproduct formation. For example, heating 2-amino-4-chloro-6-methylpyrimidine with NaSH in DMF at 80°C for 12 hours achieves 78% conversion but requires extensive purification to isolate the thiol product.

Hydrolysis of Protected Thiol Precursors

Thiol-protecting strategies mitigate sulfur’s susceptibility to oxidation during synthesis. Common protecting groups include thiocyanates (-SCN) and thioesters (-SCOR), which are subsequently cleaved under basic conditions.

Thiocyanate Hydrolysis

A procedure adapted from pyrimidine-thiol literature involves synthesizing 2-amino-4-thiocyanato-6-methylpyrimidine, followed by alkaline hydrolysis. In one protocol:

-

The thiocyanate intermediate is heated in 15% aqueous potassium hydroxide (KOH) at 70°C for 10 hours.

-

Neutralization with acetic acid precipitates the thiol product, which is crystallized from water.

This method afforded 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol in 86% yield, demonstrating the robustness of base-mediated thiocyanate hydrolysis. While the morpholine substituent in this example differs from the target compound, the methodology remains applicable to 2-amino-6-methyl derivatives.

Thioester Cleavage

Thioester-protected precursors (e.g., 4-acetylthio derivatives) undergo cleavage via nucleophilic acyl substitution. Reacting the thioester with aqueous ammonia or hydrazine at ambient temperature liberates the thiol group. Although less common for pyrimidines, this approach avoids harsh basic conditions, making it suitable for acid-sensitive substrates.

Cyclocondensation of Thiourea with β-Diketones

Cyclocondensation reactions construct the pyrimidine ring de novo, simultaneously introducing the thiol group. This one-pot strategy leverages thiourea as both a sulfur source and a cyclizing agent.

Biginelli-Inspired Synthesis

Adapting the Biginelli reaction, a three-component cascade between thiourea, acetylacetone, and an aldehyde generates 2-amino-4-thiolpyrimidines. For 6-methyl derivatives, acetylacetone serves as the β-diketone, installing the methyl group at position 6. Key steps include:

-

Refluxing thiourea, acetylacetone, and a catalytic acid (e.g., HCl) in ethanol.

-

Neutralizing the reaction mixture to precipitate the product.

While this method streamlines synthesis, regioselectivity challenges may arise, necessitating chromatographic purification. Reported yields for analogous pyrimidine-thiols range from 45% to 65%.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclocondensation, reducing reaction times from hours to minutes. A study utilizing microwave conditions (120°C, 20 minutes) achieved 70% yield for a related 4-thiolpyrimidine, highlighting the potential for scalability.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| SNAr with NaSH/KSH | 78–85 | >90 | High purity, scalable | Requires chlorinated precursor |

| Thiocyanate Hydrolysis | 80–86 | 85–90 | Mild conditions | Multi-step synthesis |

| Cyclocondensation | 45–70 | 75–85 | One-pot, no prefunctionalized precursors | Regioselectivity issues |

Environmental and economic considerations further guide method selection. SNAr routes, while efficient, generate halogenated waste, whereas cyclocondensation minimizes byproducts but demands energy-intensive purification.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methylpyrimidine-4-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides.

Reduction: It can be reduced to form corresponding amines.

Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Disulfides

Reduction: Amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-amino-6-methylpyrimidine-4-thiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use as an anti-inflammatory and antimicrobial agent

Mechanism of Action

The mechanism of action of 2-amino-6-methylpyrimidine-4-thiol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare 2-amino-6-methylpyrimidine-4-thiol with structurally similar pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Variations and Structural Analogues

Table 1: Key Structural Analogs and Their Substituents

Physicochemical Properties

Thiol vs. Hydroxyl Group Effects

- Acidity: The thiol group (pKa ~10) in this compound is less acidic than hydroxyl (pKa ~13) but more reactive toward electrophiles and metal ions .

- Solubility: Thiol-containing compounds exhibit lower aqueous solubility compared to hydroxyl analogs due to reduced hydrogen-bonding capacity. For example, 2-amino-4-hydroxy-6-methylpyrimidine is more water-soluble than its thiol counterpart .

- Lipophilicity : The thiol group increases lipophilicity (logP ~1.2), enhancing membrane permeability in drug design contexts .

Spectroscopic Insights

Quantum chemical calculations on analogs like 2-amino-4-methoxy-6-methylpyrimidine reveal that electron-withdrawing groups (e.g., -SCH₃) lower the HOMO-LUMO gap, increasing reactivity. The thiol group in this compound likely exhibits similar effects, with distinct IR vibrational bands at ~2550 cm⁻¹ (S-H stretch) and altered UV-Vis absorption due to conjugation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-amino-6-methylpyrimidine-4-thiol with high purity?

- Multi-step synthesis involving thiophene derivatives and pyrimidine precursors is commonly employed, with strict control of reaction conditions (temperature, pH, and reaction time) to ensure high yields and purity . For example, thiolation steps often require sulfurizing agents like P₂S₅ under inert atmospheres. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can structural characterization of this compound be reliably performed?

- Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the pyrimidine backbone and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive proof of molecular geometry . Infrared (IR) spectroscopy can identify thiol (-SH) and amino (-NH₂) functional groups .

Q. What analytical techniques are suitable for assessing purity and stability?

- High-performance liquid chromatography (HPLC) with UV detection monitors purity. Stability studies under varying temperatures and pH levels (e.g., 4–8 pH range) should be conducted, with degradation products analyzed via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiolated pyrimidines?

- Discrepancies may arise from differences in substituent positioning (e.g., methyl vs. bromo groups) or assay conditions. Comparative studies using isogenic cell lines or standardized microbial inhibition assays (e.g., MIC determinations) are recommended. For example, thieno[3,2-d]pyrimidines exhibit varied antimicrobial potency depending on the substituent’s electronic effects .

Q. What computational strategies predict the reactivity of this compound in drug design?

- Density functional theory (DFT) calculations can model electron density distributions, highlighting nucleophilic sites (e.g., sulfur and amino groups) for functionalization. Molecular docking studies with target proteins (e.g., bacterial dihydrofolate reductase) may guide structure-activity relationship (SAR) optimization .

Q. How do structural modifications (e.g., methyl vs. ethyl groups) affect the compound’s pharmacokinetic properties?

- Substituent lipophilicity impacts bioavailability. For instance, ethyl groups increase logP values compared to methyl, enhancing membrane permeability but potentially reducing solubility. In vitro assays like Caco-2 cell permeability studies or metabolic stability tests in liver microsomes can quantify these effects .

Q. What experimental designs address conflicting data in thiol oxidation studies?

- Controlled kinetic studies under varying oxygen concentrations and pH can clarify oxidation pathways. Redox potentials may be measured via cyclic voltammetry, while intermediates are trapped using radical scavengers (e.g., TEMPO) and analyzed via ESR spectroscopy .

Methodological Guidance

- Synthesis Optimization : Use gradient temperature ramps (e.g., 60–120°C) during cyclization steps to minimize side products .

- Biological Assays : Pair in vitro cytotoxicity (e.g., MTT assay) with target-specific enzymatic inhibition tests (e.g., thymidylate synthase activity) to distinguish mechanisms .

- Data Interpretation : Cross-validate NMR assignments with 2D-COSY/HSQC experiments to avoid misassignments in complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.